![molecular formula C15H16N4O2S2 B2457464 1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2097873-02-2](/img/structure/B2457464.png)
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has two thiophene rings, a triazole ring, and a carboxamide group .
Molecular Structure Analysis
The compound contains two thiophene rings, which are five-membered rings with one sulfur atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which consists of a carbonyl (C=O) group attached to an amine (NH2) group .Chemical Reactions Analysis
Thiophene rings can participate in various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The triazole ring can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and the nature of any substituents. Thiophene rings are aromatic and electron-rich, which can influence the compound’s reactivity .Scientific Research Applications
Chemical Synthesis and Modification
Compounds containing triazole rings are often highlighted for their synthetic utility in creating diverse chemical entities. For instance, triazole derivatives have been synthesized through various methods, including microwave-assisted synthesis, which could potentially be applied to the synthesis or modification of the compound for specific research applications (Basoğlu et al., 2013). Such synthetic approaches may allow for the incorporation of additional functional groups or the creation of novel derivatives for further study.
Biological Activities
Triazole compounds, in general, exhibit a broad spectrum of biological activities, which might be relevant for the subject compound. For instance, certain triazole derivatives have shown antimicrobial, antilipase, and antiurease activities, suggesting potential research applications in identifying new therapeutic agents or studying enzyme inhibition mechanisms (Fandaklı et al., 2012). This highlights the potential for compounds with triazole cores to serve as starting points for the development of drugs with various biological targets.
Photophysical Properties
Compounds featuring triazole and thiophene units have also been explored for their photophysical properties, which could indicate applications in material science or as fluorescent probes for biological research. For example, N-2-aryl-1,2,3-triazoles have been studied for their blue emitting fluorophores, demonstrating the utility of triazole derivatives in the development of materials with specific optical properties (Padalkar et al., 2015). This suggests potential applications of the compound in developing new materials or as part of sensing technologies.
Antimicrobial and Anti-inflammatory Activities
The structural motifs present in the compound are often associated with antimicrobial and anti-inflammatory activities. Research on similar compounds has demonstrated the potential for the development of new antimicrobial agents or anti-inflammatory drugs, which could guide the exploration of the compound's biological activities and therapeutic potential (Shan, 2010).
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that thiophene derivatives may interact with multiple biochemical pathways.
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Future Directions
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-14(11-4-7-22-10-11)9-19-8-13(17-18-19)15(21)16-5-3-12-2-1-6-23-12/h1-2,4,6-8,10,14,20H,3,5,9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJBQCVLNEFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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